molecular formula C18H14Cl4F3NO3 B1679942 Pyridalyl CAS No. 179101-81-6

Pyridalyl

Cat. No. B1679942
M. Wt: 491.1 g/mol
InChI Key: AEHJMNVBLRLZKK-UHFFFAOYSA-N
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Description

Pyridalyl is an insecticide that has shown excellent control efficacy against lepidopterous larvae and thrips . It is practically insoluble and slightly volatile . It may be persistent in soil and aquatic systems under certain conditions .


Synthesis Analysis

The synthesis of Pyridalyl has been reported in several studies . One study reported the synthesis and insecticidal activity of a series of azidopyridryl-containing dichlorolpropene ether derivatives, based on modifications to the middle alkyl chain of pyridalyl .


Physical And Chemical Properties Analysis

Pyridalyl is practically insoluble and slightly volatile . More detailed information about its physical and chemical properties was not found in the search results.

Scientific Research Applications

1. Control of Lepidopterous and Thysanopterous Pests on Cotton and Vegetables

  • Application Summary : Pyridalyl is a novel insecticide that exerts excellent control against various lepidopterous and thysanopterous pests on cotton and vegetables . It is also effective on pests that have developed resistance to existing insecticides, indicating a different mode of action from any other conventional insecticide .
  • Results or Outcomes : Pyridalyl has shown excellent safety to mammals and various beneficial arthropods, making it compliant with Integrated Pest Management (IPM) . It was first registered in 2004 as an agricultural chemical in Japan and Korea, and is sold under the name “Pleo®flowable” .

2. Control of Spodoptera Littoralis in Cotton

  • Application Summary : Pyridalyl and five insect growth regulators were tested for their efficacy and persistence against 4th instar larvae of Spodoptera littoralis in field-laboratory bioassay experiments .
  • Methods of Application : The insecticides were applied to cotton plants at Sakha Agricultural Research Station, Kafrelsheikh, Egypt . The potentiality of these insecticides to induce oxidative stress in cotton plants was assessed via determination of the activity of the antioxidative enzymes .
  • Results or Outcomes : Pyridalyl exhibited the highest initial effect (96.5% mortality) and mean residual activity (68% mortality) against S. littoralis followed by hexaflumuron and diflubenzuron . Pyridalyl was the most persistent on cotton plants (LT 50 = 9.5 days) relative to the tested IGRs (LT 50 = 5.78 – 7.54 days) .

Future Directions

The modification of the middle alkyl chain of Pyridalyl may be a promising approach for developing insecticides with improved efficacy . Furthermore, Pyridalyl has been approved in some Asian countries, including Japan, and is under worldwide development .

properties

IUPAC Name

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJMNVBLRLZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034875
Record name Pyridalyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

227 °C (decomposes)
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L, In water, 150 mg/L at 20 °C
Record name Pyridalyl
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.44 at 20 °C
Record name Pyridalyl
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7892
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C
Record name Pyridalyl
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pyridalyl

Color/Form

Liquid

CAS RN

179101-81-6
Record name Pyridalyl
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Record name Pyridalyl [ISO]
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Record name Pyridalyl
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Record name Pyridine, 2-[3-[2,6-dichloro-4-[(3,3-dichloro-2-propen-1-yl)oxy]phenoxy]propoxy]-5-(trifluoromethyl)
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Record name PYRIDALYL
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Record name Pyridalyl
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Synthesis routes and methods I

Procedure details

A mixture of 0.5 g of 3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol, 0.25 g of 1,1,3-trichloropropene, 0.2 g of potassium carbonate and 3 ml of N,N-dimethylformamide was stirred at room temperature overnight. The reaction mixture was subjected to silica gel chromatography, which afforded 0.3 g of 3,5-dichloro-1-(3,3-dichloro-2-propenyloxy)-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]benzene (47% yield), nD20.5 1.5377.
Name
3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 0.5 g of 3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol, 0.25 g of 1,1,3-trichloropropene, 0.2.g of potassium carbonate and 3 ml of N,N-dimethylformamide was stirred at room temperature overnight. The reaction mixture was subjected to silica gel chromatography, which afforded 0.3 g of 3,5-dichloro-1-(3,3-dichloro-2-propenyloxy)-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]benzene (47% yield), nD20.5 1.5377.
Name
3,5-dichloro-4-[3-(5-trifluoromethylpyridin-2-yloxy)propyloxy]phenol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
0.2.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,750
Citations
N Sakamoto, S Saito, T Hirose, M Suzuki… - Pest Management …, 2004 - Wiley Online Library
… pyridalyl [Pleo ® , S‐1812; 2,6‐dichloro‐4‐(3,3‐dichloroallyloxy)phenyl 3‐[5‐(trifluoromethyl)‐2‐pyridyloxy]propyl ether], which belongs to a new class of insecticides. Pyridalyl … Pyridalyl …
Number of citations: 112 onlinelibrary.wiley.com
GF Powell, DA Ward, MC Prescott, DG Spiller… - Insect biochemistry and …, 2011 - Elsevier
… a bioactive derivative, Pyridalyl metabolism being … Pyridalyl, results in a Pyridalyl-resistant cell line. Probing the molecular action of Pyridalyl by comparison of the proteomes of Pyridalyl-…
Number of citations: 45 www.sciencedirect.com
S Isayama, S Saito, K Kuroda, K Umeda… - Archives of Insect …, 2005 - Wiley Online Library
… Pyridalyl is an insecticide of a novel chemical class (unclassified insecticides). Toxicity of pyridalyl to … We infer pyridalyl may be useful for IPM programs of greenhouse cultivation system. …
Number of citations: 91 onlinelibrary.wiley.com
N Sakamoto, N Umeda, K Umeda, S Matsuo… - Sumitomo …, 2005 - sumitomo-chem.co.jp
… Pyridalyl (common name) is a novel insecticide invented and … , pyridalyl is highly safe to various kinds of important beneficial arthropods, which makes it compliant with IPM. Pyridalyl …
Number of citations: 19 www.sumitomo-chem.co.jp
P Saini, M Gopal, R Kumar… - Journal of Environmental …, 2014 - Taylor & Francis
… The objective of this study was to evaluate in vitro the insecticidal activity of pyridalyl … pyridalyl nanocapsules was prepared, for reducing its dose of application. Compatibility of pyridalyl …
Number of citations: 69 www.tandfonline.com
S Patra, P Ganguly, SR Barik, A Goon, J Mandal… - Food chemistry, 2020 - Elsevier
… evaluate persistence behaviour of pyridalyl in tomato, cabbage … pyridalyl residues in different matrices and duly validated, based on single laboratory method validation criteria. Pyridalyl …
Number of citations: 25 www.sciencedirect.com
IR Kay, GA Herron - Australian Journal of Entomology, 2010 - Wiley Online Library
… Pyridalyl was moderately effective against larvae. Methidathion showed limited effectiveness… , including the new ones spirotetramat and pyridalyl, that are effective and that could be …
Number of citations: 93 onlinelibrary.wiley.com
M Saber, Z Abedi - Journal of pest Science, 2013 - Springer
… Bioassays showed that the LC 50 values of methoxyfenozide and pyridalyl were 155 and … and pyridalyl were 2.1 and 3.3 days, respectively. The effects of methoxyfenozide and pyridalyl …
Number of citations: 45 link.springer.com
P Saini, M Gopal, R Kumar, R Gogoi… - Environmental monitoring …, 2015 - Springer
… to determine pyridalyl residue in tomatoes. The dissipation dynamics of pyridalyl residues in … dissipation rate of pyridalyl to determine whether using pyridalyl under the recommended …
Number of citations: 22 link.springer.com
K Moriya, S Hirakura, J Kobayashi… - Archives of Insect …, 2008 - Wiley Online Library
… activity of pyridalyl, the cytotoxicity of pyridalyl against various … When the effect of pyridalyl on the cellular protein synthesis in … However, pyridalyl did not inhibit protein synthesis in a cell‐…
Number of citations: 29 onlinelibrary.wiley.com

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